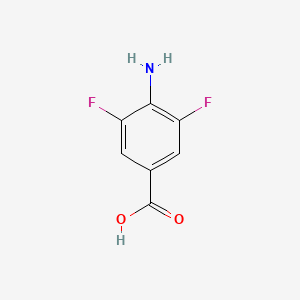

4-Amino-3,5-difluorobenzoic acid

Description

Nomenclature and Chemical Identifiers

To ensure clarity and precision in scientific communication, 4-Amino-3,5-difluorobenzoic acid is identified by several standardized names and numbers. These identifiers are crucial for researchers to locate and reference the compound in chemical databases and literature.

The most common name for this compound is this compound. It is also known by its synonym, NSC 135302. echemi.com Its unique Chemical Abstracts Service (CAS) Registry Number is 500577-99-1. echemi.comsigmaaldrich.com

Below is an interactive data table summarizing the key chemical identifiers for this compound:

| Identifier Type | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 500577-99-1 echemi.comsigmaaldrich.com |

| Molecular Formula | C7H5F2NO2 echemi.comsigmaaldrich.com |

| Molecular Weight | 173.12 g/mol sigmaaldrich.com |

| InChI Key | MJHZRTJMDQYAHN-UHFFFAOYSA-N echemi.comsigmaaldrich.com |

| Canonical SMILES | C1=C(C(=C(C=C1F)N)F)C(=O)O |

| Synonyms | NSC 135302 echemi.comlookchem.com |

Historical Context of its Discovery and Initial Characterization

While the specific historical details of the first synthesis and characterization of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of fluorination chemistry. The synthesis of related fluorinated benzoic acid derivatives has been a subject of interest for decades, often driven by the need for intermediates in the preparation of pharmaceuticals and other specialty chemicals. google.com

A documented synthesis of this compound involves the hydrolysis of 4-amino-3,5-difluorobenzonitrile (B171853). iucr.orgiucr.orgnih.gov This reaction is typically carried out by heating the nitrile compound with a strong base like sodium hydroxide (B78521), followed by acidification to precipitate the desired carboxylic acid. iucr.orgiucr.orgnih.gov The starting material, 4-amino-3,5-difluorobenzonitrile, can be prepared from 4-bromo-2,6-difluoroaniline (B33399). iucr.orgiucr.orgnih.gov

The characterization of this compound and its derivatives has been accomplished through various analytical techniques. For instance, the crystal structures of its precursors and related compounds have been determined using single-crystal X-ray diffraction, providing valuable insights into their molecular geometry. iucr.orgnih.govgoogle.com

Significance of Fluorination in Benzoic Acid Derivatives

The introduction of fluorine atoms into organic molecules, particularly in aromatic systems like benzoic acid, can profoundly influence their chemical and physical properties. This practice has become a cornerstone of medicinal chemistry and materials science. nih.govresearchgate.net

Fluorine is the most electronegative element, and its presence in a molecule can lead to several advantageous modifications:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can prolong the active life of a drug molecule. nih.gov

Increased Lipophilicity: In certain contexts, the substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.gov

Altered Acidity: The electron-withdrawing nature of fluorine atoms can significantly impact the pKa of nearby functional groups. nih.govnih.gov In the case of benzoic acid derivatives, fluorination can increase the acidity of the carboxylic acid group.

Conformational Control: Fluorine atoms can influence the preferred conformation of a molecule due to steric and electronic effects, which can in turn affect its binding to biological targets. nih.gov

The strategic placement of fluorine atoms on a benzoic acid ring, as seen in this compound, creates a unique electronic environment that can be exploited in the design of new molecules with specific properties. For example, fluorination of the benzene (B151609) ring in azobenzene (B91143) derivatives has been shown to enhance their photoresponsive properties. iucr.org

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a versatile building block in the synthesis of more complex molecules. Its trifunctional nature (amino group, carboxylic acid, and fluorinated benzene ring) allows for a variety of chemical transformations, making it a valuable starting material for creating diverse chemical libraries.

One notable area of research is its use in the development of novel therapeutic agents. For instance, it has been investigated as a component in the synthesis of compounds for treating gastric cancer. chemicalbook.com The fluorinated benzoic acid moiety is a common feature in many biologically active compounds.

Furthermore, this compound serves as a precursor for the synthesis of other important chemical intermediates. For example, it can be esterified to produce ethyl 4-amino-3,5-difluorobenzoate, which is then used in the synthesis of photoswitchable azobenzene derivatives. iucr.orgnih.gov These photoswitchable molecules have potential applications in photopharmacology, where the activity of a drug can be controlled by light. iucr.orgnih.gov

The downstream products of this compound include various amides and other derivatives that are explored for their potential in different fields of chemical and pharmaceutical research. lookchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHZRTJMDQYAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300184 | |

| Record name | 4-amino-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500577-99-1 | |

| Record name | 4-amino-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 3,5 Difluorobenzoic Acid and Its Derivatives

Precursor Synthesis and Reaction Pathways

The principal route to 4-Amino-3,5-difluorobenzoic acid begins with a halogenated aniline (B41778) precursor, which is converted to a nitrile before the final hydrolysis step. This sequence is critical for achieving the desired substitution pattern and functional groups on the aromatic ring.

Synthesis from 4-bromo-2,6-difluoroaniline (B33399) via 4-amino-3,5-difluorobenzonitrile (B171853)

The initial step involves a cyanation reaction, specifically a Rosenmund-von Braun reaction, starting from 4-bromo-2,6-difluoroaniline. nih.govrsc.org In this reaction, the bromo-substituent is replaced by a cyano group.

The synthesis is typically performed by reacting 4-bromo-2,6-difluoroaniline with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF). nih.govrsc.org The mixture is heated to reflux for an extended period, often 24 hours, to ensure the completion of the reaction. nih.govrsc.org Following the reaction, the mixture is cooled and worked up by pouring it into an ammonia (B1221849) solution to complex the copper salts, followed by extraction with an organic solvent like ethyl acetate. nih.govrsc.org Purification is then carried out, for instance, by passing the crude product through a silica (B1680970) gel plug or via column chromatography to yield pure 4-amino-3,5-difluorobenzonitrile. nih.govrsc.org One study reported a yield of 42% for this step. nih.gov Another protocol reported a 72% yield after purification by column chromatography. rsc.org

Reaction Details for Synthesis of 4-amino-3,5-difluorobenzonitrile

| Reactant | Reagent/Solvent | Conditions | Yield | Source |

|---|

Hydrolysis of 4-amino-3,5-difluorobenzonitrile

The second stage of the synthesis is the hydrolysis of the nitrile group (-CN) of 4-amino-3,5-difluorobenzonitrile to a carboxylic acid group (-COOH). This transformation is a classic reaction in organic chemistry, typically achieved under basic or acidic conditions.

In a common procedure, 4-amino-3,5-difluorobenzonitrile is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). nih.govrsc.org The suspension is heated to reflux for approximately 24 hours. nih.govrsc.org This process converts the nitrile into a sodium carboxylate salt. After cooling the reaction mixture, it is acidified with a strong acid, like concentrated hydrochloric acid (HCl), until the pH is acidic (around 1). nih.govrsc.org This protonates the carboxylate salt, causing the desired this compound to precipitate, often as its hydrochloride salt. The product is then isolated by filtration and can be further purified by dissolving in a solvent like ethyl acetate, drying, and concentrating under vacuum. nih.govrsc.org This hydrolysis step is generally high-yielding, with one procedure reporting a yield of 84.2%. nih.gov Another reported a quantitative yield. rsc.org

Reaction Details for Hydrolysis to this compound

| Reactant | Reagent/Solvent | Conditions | Yield | Source |

|---|

Conversion of this compound to ethyl 4-amino-3,5-difluorobenzoate

The synthesized this compound can be converted to its ester derivatives, such as ethyl 4-amino-3,5-difluorobenzoate. This is typically achieved through a Fischer esterification reaction.

The process involves dissolving this compound in ethanol, which acts as both the solvent and the reactant. nih.govrsc.org A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added to the solution. nih.govrsc.org The mixture is then heated to reflux for about 10 hours. nih.govrsc.org After the reaction, the mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with a solvent like dichloromethane. nih.gov The organic phase is then dried and concentrated to yield the final product, ethyl 4-amino-3,5-difluorobenzoate. nih.govrsc.org Reported yields for this esterification are around 73-77%. nih.govrsc.org

Reaction Details for Synthesis of Ethyl 4-amino-3,5-difluorobenzoate

| Reactant | Reagent/Solvent | Conditions | Yield | Source |

|---|

Advanced Synthetic Strategies and Optimization

While the described pathway is robust, optimization is key to improving yield, purity, and process efficiency. The synthetic procedures reported in recent literature are often slight modifications of previously established methods, indicating ongoing refinement. nih.gov

Key parameters for optimization in the synthesis of 4-amino-3,5-difluorobenzonitrile include the choice of catalyst, solvent, temperature, and reaction time. The use of copper(I) cyanide is standard for this type of nucleophilic substitution, but the efficiency can be sensitive to the purity of the reagent and the reaction conditions. The high temperature required (reflux in DMF) and the long reaction time (24 hours) are potential areas for improvement, perhaps through the use of microwave irradiation or more active catalyst systems. nih.govrsc.org

In the hydrolysis step, the reaction is typically high-yielding. Optimization could focus on reducing the 24-hour reflux time, possibly by using higher temperatures under pressure (microwave-assisted synthesis) or by using co-solvents to improve solubility.

Green Chemistry Approaches in this compound Synthesis

From a green chemistry perspective, the traditional synthesis of aminobenzoic acids often involves petroleum-derived precursors and energy-intensive conditions. wjpmr.com The established synthesis for this compound utilizes high-boiling solvents like DMF, which are under scrutiny for their toxicity, and stoichiometric amounts of copper cyanide, which generates toxic waste streams.

Applying green chemistry principles would involve exploring several alternative strategies. One major area of interest is the development of biosynthetic routes. While specific biocatalytic methods for this particular fluorinated compound are not widely reported, the general approach involves using engineered microorganisms to produce aminobenzoic acid derivatives from renewable feedstocks like glucose. wjpmr.com

Other green strategies could include:

Solvent Replacement : Replacing DMF with a more environmentally benign solvent.

Catalysis : Developing a catalytic cyanation method that avoids the use of stoichiometric copper reagents. Palladium-catalyzed cyanation reactions are a possible alternative.

Energy Efficiency : Utilizing microwave heating to dramatically reduce reaction times and energy consumption compared to conventional reflux. mun.ca

Atom Economy : Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, thus minimizing waste. chemicalbook.com

For example, a greener approach to the oxidation of an aldehyde to a carboxylic acid, a related transformation, uses hydrogen peroxide in water, which is a much more environmentally friendly system than many traditional oxidation methods. google.com

Synthesis of Related Fluoro-substituted Aminobenzoic Acids for Comparative Studies

The synthesis of other fluoro-substituted aminobenzoic acids provides a useful comparison and highlights how the position of substituents influences the synthetic strategy.

For instance, the synthesis of 2-amino-3-fluorobenzoic acid can be achieved from 7-fluoroisatin. The isatin (B1672199) is subjected to oxidative cleavage using hydrogen peroxide in a sodium hydroxide solution. Subsequent acidification yields the final product. This route is quite different from the cyanation-hydrolysis sequence used for the 4-amino isomer, demonstrating that precursor availability and substitution patterns dictate the chosen synthetic pathway.

In another example, processes for preparing various fluorinated benzoic acids have been developed that involve the selective reaction of an alkylating agent with a fluorine atom at a specific position on the benzene (B151609) ring, or the reduction of a related compound. Some syntheses start from tetrafluorobenzoic acid and introduce other functional groups through nitration, substitution, and reduction sequences. These multi-step processes underscore the challenges in achieving specific substitution patterns on highly fluorinated rings.

The comparative study of these syntheses reveals that while general reactions like nitration, halogenation, and hydrolysis are common, the specific sequence and reagents must be carefully tailored to the target molecule due to the strong electronic effects of the fluorine atoms.

Synthesis of 2-amino-4,5-difluorobenzoic acid

The synthesis of 2-amino-4,5-difluorobenzoic acid can be achieved through the reduction of 4,5-difluoro-2-nitrobenzoic acid. chemicalbook.com One reported method involves the hydrogenation of 4,5-difluoro-2-nitrobenzoic acid using a palladium hydroxide on carbon catalyst. The reaction is carried out in methanol (B129727) under a hydrogen atmosphere at room temperature. This process leads to the formation of 2-amino-4,5-difluorobenzoic acid in a high yield. chemicalbook.com

Another approach involves the reaction of 2,4,5-trifluorobenzoic acid with ammonia or an ammonium (B1175870) salt. ontosight.ai This method is followed by purification and isolation to obtain the desired product. ontosight.ai

| Starting Material | Reagents | Catalyst | Solvent | Yield |

| 4,5-Difluoro-2-nitrobenzoic acid | Hydrogen | 20% Palladium hydroxide on carbon | Methanol | 100% chemicalbook.com |

| 2,4,5-Trifluorobenzoic acid | Ammonia or ammonium salt | - | - | Not specified ontosight.ai |

Synthesis of 2-amino-3,4-difluorobenzoic acid

The synthesis of 2-amino-3,4-difluorobenzoic acid often starts from 3,4-difluorobenzoic acid. A typical route involves the bromination of 3,4-difluorobenzoic acid, followed by nitration and subsequent reduction of the nitro group to an amino group. The esters of 2-amino-3,4-difluorobenzoate, such as methyl or ethyl esters, can also serve as intermediates that are later hydrolyzed.

A specific synthetic pathway involves the use of 6,7-difluoro-1H-indole-2,3-dione as a precursor. This compound is treated with sodium hydroxide and dihydrogen peroxide to yield 2-amino-3,4-difluorobenzoic acid. lookchem.com

| Starting Material | Key Intermediates/Reagents | Key Reaction Steps |

| 3,4-Difluorobenzoic acid | Bromine, Nitrating agents, Reducing agents | Bromination, Nitration, Reduction |

| 6,7-Difluoro-1H-indole-2,3-dione | Sodium hydroxide, Dihydrogen peroxide | Oxidative cleavage lookchem.com |

Synthesis of 2,4-dichloro-3,5-difluorobenzoic acid via nitration, selective reduction, diazotization, and chlorination of 4-chloro-3,5-difluorobenzonitrile (B168964)

A method for synthesizing 2,4-dichloro-3,5-difluorobenzoic acid has been reported starting from the commercially available 4-chloro-3,5-difluorobenzonitrile. researchgate.netresearchgate.net This multi-step process begins with the simultaneous hydrolysis and nitration of the starting material. researchgate.net

The initial step involves treating 4-chloro-3,5-difluorobenzonitrile with a mixture of concentrated nitric acid and sulfuric acid, followed by the addition of a sodium nitrite (B80452) solution. This one-pot reaction achieves both hydrolysis of the nitrile group to a carboxylic acid and nitration of the aromatic ring, yielding 4-chloro-3,5-difluoro-2-nitrobenzoic acid with a high yield of 94.9%. researchgate.net

The subsequent step is the selective reduction of the nitro group. The 4-chloro-3,5-difluoro-2-nitrobenzoic acid is reduced by hydrogen gas using a palladium on carbon (Pd/C) catalyst. This hydrogenation effectively produces 2-amino-4-chloro-3,5-difluorobenzoic acid in an excellent yield of 95.6% without reducing the carboxylic acid group. researchgate.net

| Step | Starting Material | Reagents | Product | Yield |

| 1. Nitration and Hydrolysis | 4-chloro-3,5-difluorobenzonitrile | Conc. HNO₃, Conc. H₂SO₄, NaNO₂ | 4-chloro-3,5-difluoro-2-nitrobenzoic acid | 94.9% researchgate.net |

| 2. Selective Reduction | 4-chloro-3,5-difluoro-2-nitrobenzoic acid | H₂, Pd/C | 2-amino-4-chloro-3,5-difluorobenzoic acid | 95.6% researchgate.net |

| 3. Diazotization and Chlorination | 2-amino-4-chloro-3,5-difluorobenzoic acid | Conc. HCl, NaNO₂ | 2,4-dichloro-3,5-difluorobenzoic acid | Not specified directly for this step, but overall yield is 77.3% researchgate.net |

Synthesis of other halogenated aminobenzoic acids for structural comparisons

The synthesis of various halogenated aminobenzoic acids provides a basis for structural and reactivity comparisons with this compound and its derivatives.

Synthesis of 2-amino-5-halogenobenzoic acids:

For the synthesis of 2-amino-5-chlorobenzoic acid, a common method is the reduction of 5-chloro-2-nitrobenzoic acid. chemicalbook.com This can be achieved by hydrogenation using a nickel catalyst in ethanol, resulting in a 96% yield. chemicalbook.com Another method involves hydrogenation over a rhodium-on-carbon catalyst in tetrahydrofuran. prepchem.com A different route starts from anthranilic acid, which is treated with sulfuryl chloride in ether. The resulting intermediate is then hydrolyzed with aqueous hydrochloric acid, followed by precipitation to yield 2-amino-5-chlorobenzoic acid. prepchem.com

Synthesis of 3,5-dibromo-4-aminobenzoic acid:

| Compound | Starting Material | Key Reagents/Reaction Type |

| 2-Amino-5-halogenated-N,3-dimethylbenzamides | 2-Amino-3-methylbenzoic acid | One-pot synthesis, Halogenation with NCS, NBS, or NIS sioc-journal.cn |

| 2-Amino-5-chlorobenzoic acid | 5-Chloro-2-nitrobenzoic acid | Reduction (e.g., H₂/Ni or H₂/Rh-C) chemicalbook.comprepchem.com |

| 2-Amino-5-chlorobenzoic acid | Anthranilic acid | Chlorination with sulfuryl chloride, hydrolysis prepchem.com |

| Methyl 3-amino-4,5-dibromobenzoate | Methyl 4-bromo-3-nitrobenzoate | Bromination with NBS, Reduction with Fe/HCl google.com |

Structural Elucidation and Crystallography of 4 Amino 3,5 Difluorobenzoic Acid and Its Intermediates

Single-Crystal X-ray Diffraction Studies

Detailed crystallographic analyses have been performed on key intermediates in the synthesis of 4-Amino-3,5-difluorobenzoic acid, namely 4-amino-3,5-difluorobenzonitrile (B171853) (I) and ethyl 4-amino-3,5-difluorobenzoate (II). researchgate.netiucr.orgnih.gov These studies offer a foundational understanding of the electronic and steric effects of fluorine and amino substituents on the benzene (B151609) ring.

The crystal structure of 4-amino-3,5-difluorobenzonitrile (C₇H₄F₂N₂, referred to as compound I) has been comprehensively determined. researchgate.netiucr.orgnih.gov The presence of both a strong electron-donating group (amino) and a strong electron-withdrawing group (nitrile) in a para-relationship, combined with ortho-fluorine atoms, results in a pronounced quinoid character of the phenyl ring. researchgate.netiucr.org This is evidenced by the distortion of bond angles within the ring, a direct consequence of the steric and electronic influence of the fluorine substituents. researchgate.netiucr.org

Interactive Table: Crystal Data for 4-amino-3,5-difluorobenzonitrile (I)

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄F₂N₂ |

| Molar Mass | 154.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3382 (4) |

| b (Å) | 14.6131 (8) |

| c (Å) | 6.2086 (3) |

| β (°) | 100.868 (2) |

| Volume (ų) | 654.42 (6) |

| Z | 4 |

Data sourced from Zhylitskaya et al., 2023. researchgate.netiucr.orgnih.gov

Similarly, the crystal structure of ethyl 4-amino-3,5-difluorobenzoate (C₉H₉F₂NO₂, referred to as compound II) has been elucidated. researchgate.netiucr.orgnih.gov This molecule also exhibits the quinoid character of the phenyl ring due to the para-disposed donor (amino) and acceptor (ester) groups. researchgate.netiucr.org The fluorine atoms in the ortho positions to the amino group cause significant distortion in the bond angles of the benzene ring. researchgate.netiucr.org The structure of this intermediate is novel, and its closest analogue in the Cambridge Structural Database without fluorine substituents is ethyl 4-aminobenzoate, a well-known anesthetic with multiple reported polymorphs. iucr.orgnih.gov

Interactive Table: Crystal Data for ethyl 4-amino-3,5-difluorobenzoate (II)

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉F₂NO₂ |

| Molar Mass | 201.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8248 (5) |

| b (Å) | 10.6053 (7) |

| c (Å) | 11.2335 (7) |

| β (°) | 101.996 (3) |

| Volume (ų) | 910.88 (10) |

| Z | 4 |

Data sourced from Zhylitskaya et al., 2023. researchgate.netiucr.orgnih.gov

Interactive Table: Selected Hydrogen Bond Geometries (Å, °)

| Interaction Type | D-H···A | D···A (Å) | H···A (Å) | D-H···A (°) | Compound |

|---|---|---|---|---|---|

| N—H···N | N(H)···N(nitrile) | 3.203 (2) | 2.36 | 164 | I |

| N—H···F | N(H)···F | 3.038 (2) | 2.45 | 126 | I |

| N—H···O | N(H)···O(carbonyl) | 3.160 (4) | 2.35 | 157 | II |

Data represents examples of the interactions found in the crystal structures as reported by Zhylitskaya et al., 2023. researchgate.netiucr.org

Conformational Analysis and Isomerism

The conformational landscape of substituted benzoic acids is often characterized by the orientation of the carboxylic acid group relative to the benzene ring. For fluorinated benzoic acids, both planar and non-planar conformers can exist. nih.gov While specific conformational analysis of this compound is not detailed in the provided search results, the planarity observed in its crystalline intermediates (I and II) suggests a relatively rigid core structure. researchgate.netiucr.org The key feature is the quinoid character of the phenyl ring, induced by the powerful electron-donating amino group and electron-withdrawing para-substituent (nitrile or ester). iucr.org This electronic push-pull effect enhances the planarity of the molecular backbone. Isomerism would primarily relate to the rotational conformation (rotamers) of the carboxyl group in the final acid and the ethyl group in intermediate II, which can adopt different orientations relative to the benzene ring.

Polymorphism and Crystal Engineering

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in materials science and pharmaceuticals. mdpi.com The non-fluorinated analogue of intermediate II, ethyl 4-aminobenzoate, is known to exhibit several polymorphs. iucr.orgnih.gov This strongly suggests that this compound and its derivatives are also likely candidates for polymorphic behavior.

Crystal engineering principles can be applied to target specific polymorphs. The rich network of hydrogen bonds (N—H⋯N, N—H⋯O, N—H⋯F) and other supramolecular interactions (C—H⋯F, π-stacking) observed in the intermediates provides multiple avenues for controlling crystal packing. researchgate.netiucr.org By systematically altering crystallization conditions (e.g., solvent, temperature) or introducing co-formers, it may be possible to favor different hydrogen-bonding motifs or stacking arrangements, leading to the isolation of distinct polymorphic forms with potentially different physical properties. The fluorine atoms, in particular, play a dual role by influencing the electronic properties of the molecule and acting as hydrogen bond acceptors, making them key components in the crystal engineering of these compounds. researchgate.netiucr.org

Computational Chemistry and Theoretical Studies of 4 Amino 3,5 Difluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable in predicting the molecular properties of compounds like 4-Amino-3,5-difluorobenzoic acid. The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for its balance of accuracy and computational efficiency. orientjchem.org These calculations are often performed with basis sets such as 6-311++G(d,p), which provide a flexible description of the electron distribution. orientjchem.org

Such calculations can accurately predict the optimized molecular geometry, including bond lengths and angles. For substituted benzoic acids, DFT calculations have shown that the benzene (B151609) ring can be slightly distorted from a perfect planar structure due to the influence of the substituent groups. orientjchem.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to predict NMR chemical shifts. nih.gov

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net Analysis of the spatial distribution of these orbitals can reveal the sites within the molecule that are most likely to be involved in chemical reactions. In molecules with donor-acceptor moieties, the HOMO is often localized on the electron-donating group, while the LUMO is localized on the electron-accepting group, indicating the possibility of intramolecular charge transfer. nih.gov

Vibrational Spectra Analysis (FT-IR, FT-Raman) with Theoretical Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. indexcopernicus.com Theoretical calculations, typically using DFT methods, are used to compute the vibrational frequencies and intensities. indexcopernicus.comarchive.org These calculated spectra are then compared with experimental data to provide a detailed assignment of the observed vibrational bands to specific molecular motions. indexcopernicus.comarchive.org

The calculated vibrational frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other factors not fully captured by the harmonic approximation used in the calculations. archive.org The Potential Energy Distribution (PED) analysis is a valuable tool that helps in assigning the calculated vibrational modes by quantifying the contribution of different internal coordinates to each normal mode. nih.gov This combined experimental and theoretical approach allows for a comprehensive understanding of the vibrational properties of the molecule. indexcopernicus.com

NMR Chemical Shift Predictions and Comparisons with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. Theoretical calculations, particularly using the GIAO method within DFT, can predict the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov These predicted chemical shifts can then be compared with experimental data to validate the calculated structure and to aid in the assignment of the experimental signals. nih.gov

The accuracy of NMR chemical shift predictions has significantly improved, though challenges remain, especially for complex systems. nih.gov For fluorinated compounds, predicting ¹⁹F NMR chemical shifts can be particularly demanding due to the high electron density of the fluorine atom. nih.gov The comparison between calculated and experimental NMR data is a critical step in the structural elucidation of novel compounds. nih.gov

Conformational Landscapes and Energetics

Molecules can often exist in different spatial arrangements called conformers. Computational methods can be used to explore the conformational landscape of a molecule, identifying the different stable conformers and calculating their relative energies. researchgate.net This is particularly relevant for molecules with rotatable bonds, such as the carboxylic acid and amino groups in this compound.

Aromaticity Studies (e.g., HOMA index)

Aromaticity is a fundamental concept in organic chemistry, and various indices have been developed to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index of aromaticity. nih.govnih.gov It is based on the deviation of bond lengths within a ring from an optimal value, with a HOMA value of 1 indicating a fully aromatic system like benzene, and a value of 0 indicating a non-aromatic system. researchgate.net

The HOMA index can be calculated for the benzene ring of this compound to assess the influence of the amino and difluoro-substituents on its aromatic character. This analysis provides insights into the electronic structure and stability of the molecule.

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in the condensed phase (liquids or solids). MD simulations model the movement of atoms and molecules over time, providing insights into properties like diffusion, viscosity, and the structure of liquids and solids.

Medicinal Chemistry and Biological Activity of 4 Amino 3,5 Difluorobenzoic Acid Derivatives

Applications as Building Blocks in Pharmaceutical Synthesis

4-Amino-3,5-difluorobenzoic acid serves as a crucial starting material and intermediate in the synthesis of complex organic molecules, particularly those with applications in medicinal chemistry and materials science. Its unique structure, featuring a carboxylic acid group, an amino group, and two fluorine atoms on the benzene (B151609) ring, allows for diverse chemical modifications.

Development of azobenzene (B91143) derivatives as pharmacophores with altered activity via excitation sources

Azobenzene derivatives are a class of photoresponsive compounds that can undergo reversible isomerization between their trans and cis forms upon exposure to light of specific wavelengths. This property makes them attractive for the development of photoswitchable drugs, or pharmacophores, whose biological activity can be controlled externally. The incorporation of fluorine atoms into the azobenzene structure can modulate its photochemical properties.

Derivatives of this compound are utilized in the synthesis of such advanced pharmacophores. The synthesis process involves several steps, starting from 4-bromo-2,6-difluoroaniline (B33399). A key intermediate, 4-amino-3,5-difluorobenzonitrile (B171853), is first synthesized and then hydrolyzed to produce this compound. nih.gov This acid is then esterified to yield ethyl 4-amino-3,5-difluorobenzoate, which serves as a direct precursor for the azobenzene derivative, diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). nih.gov The activity of these pharmacophores can be altered by using different excitation light sources, allowing for precise control over their biological effects. nih.gov

Table 1: Synthesis Pathway of a Fluorinated Azobenzene Derivative

| Step | Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-bromo-2,6-difluoroaniline | CuCN, DMF | 4-amino-3,5-difluorobenzonitrile | 72 |

| 2 | 4-amino-3,5-difluorobenzonitrile | NaOH, HCl | This compound | 84.2 |

| 3 | This compound | Ethanol, H₂SO₄ | Ethyl 4-amino-3,5-difluorobenzoate | 77 |

| 4 | Ethyl 4-amino-3,5-difluorobenzoate | NaI, t-BuOCl | Diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) | 38 |

Synthesis of photoresponsive main-chain oligomers with azobenzene moieties

The same fluorinated azobenzene building blocks derived from this compound are also employed in the creation of photoresponsive main-chain oligomers. nih.gov These materials have potential applications in areas such as drug delivery and smart materials. The synthesis of these oligomers incorporates the azobenzene units directly into the backbone of a polymer chain.

The process begins with the synthesis of this compound from 4-amino-3,5-difluorobenzonitrile. rsc.org The subsequent steps involve the conversion of the benzoic acid to an ester, followed by the formation of the azobenzene dicarboxylate. rsc.org This difunctional monomer can then be polymerized, for example, via acyclic diene metathesis (ADMET) oligomerization, to yield linear oligomers with precisely placed azobenzene moieties. researchgate.net The resulting materials are photoresponsive, meaning their properties, such as their aggregation in solution, can be altered by light, leading to changes like a visible transition from a turbid to a clear solution. researchgate.net

Potential Therapeutic Applications

While this compound is a valuable building block, research into the direct therapeutic applications of its derivatives is still emerging in some areas.

Gastric Cancer Treatment

Research into the direct application of this compound derivatives in the treatment of gastric cancer is limited in the current scientific literature. However, related compounds have shown promise. For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), a fluorinated aminophenyl derivative, has demonstrated potent and selective antitumor activity in human gastric cancer models. nih.govnih.gov This compound acts by triggering arylhydrocarbon (AhR) receptor signaling, which leads to the death of cancer cells. nih.govnih.gov The efficacy of compounds like 5F 203 suggests that the fluorinated aminobenzoic acid scaffold is a promising area for the development of new anticancer agents, though specific studies on derivatives of this compound are needed.

Antibacterials and Antimicrobial Agents

The therapeutic potential of this compound derivatives as antibacterial or antimicrobial agents is not yet extensively documented. However, the broader class of aminobenzoic acid derivatives has been a source of compounds with significant antimicrobial properties. For example, various Schiff bases and esters of p-amino benzoic acid have been synthesized and evaluated for their in vitro antimicrobial potential, with some showing promising activity comparable to standard drugs like norfloxacin. researchgate.net The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance biological activity. Therefore, it is plausible that derivatives of this compound could exhibit noteworthy antibacterial or antimicrobial effects, representing a field ripe for future investigation.

Tranquilizers, Anticonvulsants, and Anti-strychnine Drugs for related dihalogenated aminobenzoic acids

While specific studies on the tranquilizing or anti-strychnine properties of dihalogenated aminobenzoic acids are not prominent, related halogenated compounds have been investigated for their anticonvulsant activities. A study on halogen-substituted cinnamic acid derivatives revealed that several of these compounds exhibit significant anticonvulsant effects in animal models with low neurotoxicity. nih.gov

For example, certain fluorine, chlorine, and bromine-substituted cinnamic acid derivatives were tested in the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models. Three compounds, in particular, showed favorable profiles with high protective indices. nih.gov

Table 2: Anticonvulsant Activity of Selected Halogenated Cinnamic Acid Derivatives in Mice

| Compound | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) |

|---|---|---|---|

| 3 | 47.36 | 245.2 | >500 |

| 6 | 75.72 | >300 | >500 |

| 12 | 70.65 | 285.2 | >500 |

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose

These findings in structurally related halogenated compounds suggest that the dihalogenated aminobenzoic acid scaffold may be a worthwhile starting point for the design and synthesis of novel central nervous system agents, including anticonvulsants.

Ligand Design and Receptor Interactions

The design of ligands for specific biological targets is a cornerstone of medicinal chemistry. The introduction of fluorine atoms into small molecules is a widely used strategy to modulate their physicochemical and pharmacokinetic properties. nih.govnih.gov Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, and binding affinity to protein targets. nih.govnih.gov

The Farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. nih.govfrontiersin.org As such, it has emerged as a significant therapeutic target for various metabolic diseases. nih.gov The development of both steroidal and non-steroidal FXR agonists has been an area of intense research. nih.govfrontiersin.org

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. These studies involve systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its biological activity. This process helps in identifying the key chemical features responsible for the desired pharmacological effect.

For the specific compound this compound, there is a lack of published, in-depth SAR studies detailing its systematic modification and the resulting effects on its biological activity, particularly in the context of nuclear receptor modulation. General principles of medicinal chemistry suggest that the amino and carboxylic acid groups, as well as the fluorine substituents on the benzene ring, would be primary points for chemical modification to explore its biological potential. The strategic placement of fluorine can often lead to enhanced binding affinity and improved metabolic stability. nih.govnih.govresearchgate.net However, without specific experimental data, any discussion on the SAR of this compound derivatives remains speculative.

Drug Delivery Systems and Metal-Organic Frameworks (MOFs)

In recent years, derivatives of this compound have been instrumental in the development of advanced drug delivery systems, particularly in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming a porous structure that can encapsulate therapeutic agents.

A significant application of a this compound derivative is in the synthesis of photoswitchable MOFs for on-demand drug delivery. Specifically, the azobenzene derivative, 4,4ʹ-(diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) , is used as an organic linker. This linker can undergo reversible isomerization from its more stable trans form to a cis form upon irradiation with visible light.

This photoisomerization alters the structure of the MOF, leading to the release of an encapsulated drug. The advantage of using a fluorinated azobenzene linker is that the isomerization can be triggered by visible light (e.g., green light) rather than UV light, which is potentially damaging to biological tissues. This makes these MOFs more suitable for biomedical applications. The reversible nature of the isomerization also allows for pulsatile drug release, offering precise control over the therapeutic regimen.

In MOFs constructed with 4,4ʹ-(diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) and related azobenzene dicarboxylic acid linkers, the loading capacity and release rates of drugs can be systematically tuned. This is achieved by creating multivariate MOFs, where the ratio of the fluorinated linker to a non-fluorinated linker is varied.

Materials Science Applications and Functional Materials Derived from 4 Amino 3,5 Difluorobenzoic Acid

Development of Advanced Polymeric Materials

4-Amino-3,5-difluorobenzoic acid serves as a key monomer for the creation of advanced polymers and oligomers with specialized functionalities. The presence of the difluoro-substituted aminobenzoic acid core imparts unique characteristics to the resulting polymer backbone, influencing properties such as thermal stability, solubility, and intermolecular interactions.

A notable application is in the synthesis of photoresponsive main-chain oligomers. rsc.org Researchers have utilized derivatives of this compound to create polymers where the photoswitchable unit is an integral part of the polymer backbone. For instance, a tetra-ortho-fluoroazobenzene dicarboxylic acid, synthesized from this compound, can be polymerized with diene comonomers via Acyclic Diene Metathesis (ADMET) oligomerization. rsc.org This process yields oligomers that incorporate the fluorinated azobenzene (B91143) moiety directly into the main chain. rsc.org The chemistry of the polymer backbone has a significant impact on its interactions and properties. nih.gov The inclusion of fluorine atoms, as in the case of polymers derived from this acid, is known to influence hydrogen bonding capabilities and chain rigidity, which are critical factors in the design of advanced materials. nih.gov

Integration into Smart Materials with Tunable Properties

The defining feature of smart materials is their ability to respond to external stimuli, and derivatives of this compound are instrumental in developing such systems, particularly those responsive to light. The fluorine atoms positioned ortho to the amino group are critical for engineering photoswitchable molecules, such as azobenzenes, that can be isomerized using visible light. lookchem.comnih.gov

This photoswitching capability is the foundation of their role in smart materials. The reversible transformation between the trans and cis isomers of azobenzenes derived from this acid leads to significant changes in molecular geometry, dipole moment, and absorption spectra. beilstein-journals.org These molecular-level changes can be harnessed to control the bulk properties of the material in which they are embedded. For example, incorporating these fluorinated azobenzene units into polymers allows for the light-induced modulation of polymer conformation, solubility, and self-assembly behavior, opening avenues for applications in drug delivery, soft robotics, and adaptive optics. rsc.orgnih.gov The thermal stability of the cis isomers of these ortho-fluorinated azobenzenes is significantly increased compared to their non-fluorinated counterparts, a crucial property for creating bistable molecular switches. nih.gov

Crystal Engineering for Functional Solid-State Materials

Crystal engineering focuses on the rational design of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. This compound and its derivatives are excellent candidates for crystal engineering due to the presence of multiple functional groups capable of forming strong and directional intermolecular interactions, such as hydrogen bonds.

The crystal structures of intermediates and derivatives stemming from this compound have been studied in detail using single-crystal X-ray diffraction. nih.goviucr.org Analysis of ethyl 4-amino-3,5-difluorobenzoate, a direct derivative, reveals how the fluorine substituents distort bond angles and influence the electronic character of the phenyl ring. nih.goviucr.org In the solid state, these molecules form intricate networks of hydrogen bonds and other non-covalent interactions, which dictate the crystal packing and, consequently, the material's bulk properties. By understanding and manipulating these interactions, it is possible to design functional solid-state materials with specific optical, electronic, or mechanical characteristics. The detailed crystal data for key derivatives provides a blueprint for this design process. nih.goviucr.org

| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| 4-Amino-3,5-difluorobenzonitrile (B171853) | C₇H₄F₂N₂ | Monoclinic | P2₁/n | 3.7283 | 10.5275 | 16.9073 | 90.267 |

| Ethyl 4-amino-3,5-difluorobenzoate | C₉H₉F₂NO₂ | Orthorhombic | Pbcn | 14.877 | 8.9995 | 13.635 | 90 |

| Diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) | C₁₈H₁₄F₄N₂O₄ | Triclinic | Pī | 4.6106 | 8.839 | 10.969 | 98.54 |

Analytical Methodologies for 4 Amino 3,5 Difluorobenzoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the chemical structure of 4-Amino-3,5-difluorobenzoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed.

¹H NMR: The ¹H NMR spectrum of this compound typically shows distinct signals corresponding to the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide valuable information about the electronic environment and connectivity of the protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a specific signal. The chemical shifts are influenced by the electronegativity of neighboring atoms, particularly the fluorine, nitrogen, and oxygen atoms.

Interactive Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 7.30 - 7.80 | Triplet or Doublet of Doublets | Aromatic CH |

| ¹H | 4.00 - 6.00 | Broad Singlet | NH₂ |

| ¹H | 11.0 - 13.0 | Broad Singlet | COOH |

| ¹³C | 165 - 170 | Singlet | COOH |

| ¹³C | 145 - 155 | Doublet (JC-F) | C-F |

| ¹³C | 110 - 120 | Singlet or Triplet | C-NH₂ |

| ¹³C | 105 - 115 | Doublet (JC-F) | C-H |

Note: Specific chemical shifts and coupling constants (J values) can vary depending on the solvent and instrument used.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra are unique molecular fingerprints, revealing the presence of specific functional groups. nih.govresearchgate.net

IR Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The O-H stretch of the carboxylic acid appears as a broad band, while the N-H stretches of the amino group are typically observed as two sharp peaks. The C=O stretching of the carboxyl group and C-F stretching vibrations also give rise to strong, distinct absorptions.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations and symmetric stretching modes are often more prominent in the Raman spectrum.

Interactive Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) Range | Raman Frequency (cm⁻¹) Range |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | - |

| N-H Stretch (Amino) | 3500 - 3300 (two bands) | 3500 - 3300 |

| C=O Stretch (Carboxylic Acid) | 1700 - 1650 | 1700 - 1650 |

| C=C Stretch (Aromatic) | 1620 - 1450 | 1620 - 1450 |

| C-F Stretch | 1300 - 1100 | 1300 - 1100 |

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π-π* transitions within the benzene (B151609) ring and n-π* transitions associated with the carbonyl and amino groups. sigmaaldrich.com The position and intensity of these bands can be influenced by the solvent polarity.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separation and identification. LC-MS analysis of this compound provides the exact molecular weight of the compound, confirming its elemental composition. lcms.cz The fragmentation pattern observed in the mass spectrum offers additional structural information.

Chromatographic Techniques (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for quantitative analysis. bldpharm.comambeed.com These techniques separate the compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. chromatographyonline.com

Reversed-phase HPLC/UPLC methods are commonly employed, using a non-polar stationary phase and a polar mobile phase. The retention time of this compound is a key parameter for its identification. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thermochemical and Thermal Analysis (TGA)

Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile of a material. eltra.com In a TGA experiment, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. For this compound, TGA can determine the temperature at which it begins to decompose, providing insights into its stability at elevated temperatures. This is crucial for understanding its storage requirements and behavior in chemical reactions conducted at high temperatures.

Environmental and Safety Considerations in Research and Development

Environmental Fate and Degradation Studies

Detailed experimental studies on the environmental fate and biodegradation of 4-Amino-3,5-difluorobenzoic acid are not extensively documented. The presence of a fluorinated benzene (B151609) ring suggests that the compound may exhibit persistence in the environment. Halogenated aromatic compounds are often resistant to microbial degradation.

Toxicity and Ecotoxicity Assessments

Toxicity assessments for research chemicals involve evaluating potential hazards to humans upon exposure, while ecotoxicity focuses on the impact on environmental organisms. Standard assessments would include acute toxicity studies (e.g., LD50 in rodents) and effects on aquatic life (e.g., LC50 in fish, EC50 in daphnia). In the absence of specific data, the compound should be handled as potentially hazardous.

Interactive Data Table: Ecotoxicity Data

Below is a representative table illustrating the types of data typically collected in ecotoxicity assessments. For this compound, specific data is currently unavailable.

| Test Organism | Endpoint | Duration | Value | Classification |

| Fish (e.g., Pimephales promelas) | LC50 | 96 hours | Data not available | Not classified |

| Aquatic Invertebrate (e.g., Daphnia magna) | EC50 | 48 hours | Data not available | Not classified |

| Algae (e.g., Pseudokirchneriella subcapitata) | ErC50 | 72 hours | Data not available | Not classified |

Safe Handling and Disposal Protocols

Given the lack of comprehensive safety data, cautious handling protocols are essential. Standard laboratory safety practices for handling fine chemicals should be strictly followed.

Handling:

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors vulcanchem.comsynthonix.com.

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles or glasses conforming to EN166, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat google.comsynthonix.comscbt.com.

Hygiene: Wash hands and any exposed skin thoroughly after handling. synthonix.com Avoid eating, drinking, or smoking in the laboratory.

Disposal:

Waste Classification: The compound should be treated as hazardous waste.

Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations uni-marburg.devulcanchem.com. Do not empty into drains scbt.com. Chemical waste generators must ensure complete and accurate classification of the waste.

Adherence to these protocols minimizes risk to researchers and limits potential environmental release during research and development activities.

Future Directions and Emerging Research Avenues for 4 Amino 3,5 Difluorobenzoic Acid

Novel Synthetic Routes

While established methods for synthesizing 4-Amino-3,5-difluorobenzoic acid exist, research is ongoing to develop more efficient, scalable, and environmentally benign synthetic pathways. Current routes often begin with precursors like 4-bromo-2,6-difluoroaniline (B33399), which undergoes a multi-step process including cyanation and subsequent hydrolysis to yield the desired acid. nih.goviucr.orgiucr.org

A common synthetic pathway is detailed below:

Cyanation: 4-bromo-2,6-difluoroaniline is reacted with a cyanide source, such as copper(I) cyanide (CuCN), in a solvent like dimethylformamide (DMF) under reflux conditions to produce 4-amino-3,5-difluorobenzonitrile (B171853). nih.goviucr.orgiucr.org

Hydrolysis: The resulting 4-amino-3,5-difluorobenzonitrile is then hydrolyzed, typically using a strong base like sodium hydroxide (B78521) followed by acidification, to give this compound. nih.goviucr.orgiucr.org

Future research is likely to focus on developing novel synthetic strategies that may include:

Direct C-H Functionalization: Exploring methods for the direct carboxylation of 2,6-difluoroaniline, which would represent a more atom-economical approach by avoiding the use of bromine and cyanide reagents.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.

Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthesis, potentially leading to milder reaction conditions and higher selectivity. For instance, research on the biotransformation of other fluorinated benzoic acids has shown that microorganisms can efficiently convert them to corresponding amides or alcohols, suggesting potential for enzymatic modifications. tandfonline.com

Alternative Starting Materials: Investigating alternative and more readily available starting materials. For example, the oxidation of related aldehydes, such as 4-Amino-3,5-difluorobenzaldehyde, to the corresponding carboxylic acid is a potential route.

| Feature | Conventional Route (e.g., from 4-bromo-2,6-difluoroaniline) nih.goviucr.org | Potential Future Route (e.g., Direct C-H Carboxylation) |

|---|---|---|

| Starting Material | 4-bromo-2,6-difluoroaniline | 2,6-difluoroaniline |

| Key Steps | Cyanation, Hydrolysis | Direct Carboxylation |

| Atom Economy | Lower (involves halogen and cyanide intermediates) | Higher (fewer steps and byproducts) |

| Potential Advantages | Established and reliable | More sustainable, potentially lower cost |

Exploration of New Biological Targets

The unique electronic properties conferred by the fluorine atoms, combined with the hydrogen bonding capabilities of the amino and carboxylic acid groups, make this compound a privileged scaffold in drug discovery. While some applications, such as in the treatment of gastric cancer, have been noted, the full biological potential of its derivatives is still being uncovered. chemicalbook.comlookchem.com

Emerging research avenues include:

Kinase Inhibitors: Derivatives of structurally similar compounds, like 4-amino-3-chloro benzoate (B1203000) ester, have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is a key target in cancer therapy. nih.gov This suggests that derivatives of this compound could also be potent kinase inhibitors.

Antimicrobial Agents: Fluorination is a known strategy to enhance the metabolic stability and cell permeability of drug candidates. rsc.org Incorporating the this compound moiety into new chemical entities could lead to the development of novel antibiotics that can overcome existing resistance mechanisms.

Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) often feature an anthranilic acid core. nih.gov The structural similarity of this compound suggests that its derivatives could be explored for anti-inflammatory properties.

Targeting Protein-Protein Interactions: The ability of the molecule to participate in various non-covalent interactions could be harnessed to design inhibitors of challenging targets, such as protein-protein interactions.

Integration into Advanced Materials for Sensing and Catalysis

The distinct properties of this compound make it an attractive component for the design of advanced functional materials. Its derivatives have already shown promise in the development of photoresponsive materials. nih.goviucr.orggoogle.com

Future research directions in this area include:

Chemical Sensors: The amino and carboxyl groups can act as binding sites for specific analytes. The fluorine atoms can modulate the electronic properties of the aromatic ring, potentially leading to detectable changes in fluorescence or electrochemical signals upon binding. This could be exploited to create selective sensors for metal ions, anions, or biologically important molecules.

Catalysis: The molecule can be used as a ligand to create novel metal-organic frameworks (MOFs) or coordination polymers. google.com The fluorine substituents can influence the electronic environment of a metal center, thereby tuning its catalytic activity.

Photoresponsive Polymers: Derivatives of this compound have been used to synthesize fluorinated azobenzenes. nih.goviucr.org These azobenzene (B91143) derivatives can be incorporated into polymer chains to create materials that change their shape or properties in response to light, with potential applications in areas like drug delivery and soft robotics. iucr.org

Applications in Supramolecular Chemistry and Self-Assembly

The functional groups on this compound provide multiple handles for directing non-covalent interactions, which are the foundation of supramolecular chemistry and self-assembly. The study of crystal structures of its derivatives has revealed the presence of N—H···N, N—H···F, and N—H···O hydrogen bonds, as well as π-stacking interactions, all of which drive the formation of ordered structures. iucr.org

Emerging applications in this field are:

Hydrogels and Organogels: Amphiphilic derivatives of this compound could self-assemble in solution to form fibrous networks, leading to the formation of gels. Such materials have potential applications in tissue engineering and controlled release systems. The self-assembly of various amino acid derivatives into soft materials is a well-established concept. mdpi.comrsc.org

Liquid Crystals: The rigid, aromatic core of the molecule, when appropriately substituted with flexible chains, could lead to the formation of liquid crystalline phases. The fluorine atoms can significantly influence the mesophase behavior.

Co-crystals: The ability of the molecule to form robust hydrogen bonds with other molecules could be used to design co-crystals with tailored physical properties, such as solubility and melting point, which is particularly relevant for pharmaceutical applications.

Machine Learning and AI in Predicting Properties and Applications

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new molecules and materials. While specific ML models for this compound are not yet widely reported, the methodologies are readily applicable.

Future directions include:

Predicting Biological Activity: ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential therapeutic targets of new derivatives of this compound. nih.gov This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Designing Novel Materials: AI algorithms can be used to design new materials incorporating this compound with desired properties for sensing or catalysis. These models can explore a vast chemical space to identify structures with optimized performance characteristics.

Optimizing Synthetic Routes: Machine learning can assist in predicting the outcomes of chemical reactions and identifying the optimal conditions for the synthesis of this compound and its derivatives, making the process more efficient and cost-effective. nih.gov

Predicting Physicochemical Properties: Computational tools can predict key properties such as solubility, stability, and toxicity, which are crucial for both pharmaceutical and material science applications. nih.gov

| AI/ML Application Area | Specific Goal | Potential Impact |

|---|---|---|

| Drug Discovery | Predicting binding affinity to new biological targets. nih.gov | Accelerated identification of new drug candidates. |

| Materials Science | Designing polymers with specific photoresponsive properties. | Faster development of novel smart materials. |

| Chemical Synthesis | Predicting reaction yields and identifying optimal reaction conditions. nih.gov | More efficient and sustainable chemical manufacturing. |

| Property Prediction | Estimating solubility, toxicity, and self-assembly propensity. nih.gov | Early-stage deselection of unsuitable candidates. |

Q & A

Q. What are the common synthetic routes for 4-amino-3,5-difluorobenzoic acid, and what reaction conditions are critical for optimizing yield?

A typical synthesis involves multi-step halogenation and amination reactions. For example, one method refluxes this compound in ethanol (EtOH) with concentrated sulfuric acid (H₂SO₄), achieving a 94% yield after neutralization and solvent removal . Key variables include temperature control (reflux conditions), catalyst selection, and solvent polarity. Comparative studies suggest that bromination of 3,5-difluorobenzoic acid followed by nitration is another viable route, though yields depend on precise stoichiometry and reaction time .

Q. How is this compound characterized structurally, and what analytical techniques are standard?

Nuclear magnetic resonance (NMR), particularly COSY and HMBC correlations, is critical for assigning substituent positions on the aromatic ring . High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard for assessing compound integrity . Melting point analysis (150–152°C) and solubility profiling (e.g., in dimethyl sulfoxide, DMSO) are also routine .

Q. What solubility and stability considerations are relevant for handling this compound in biological assays?

The compound is soluble in polar aprotic solvents like DMSO, making it suitable for in vitro assays. Stability studies recommend storage at –20°C in inert atmospheres to prevent degradation of the amino and fluorine substituents. pKa (~4.5) indicates partial ionization in physiological pH, which may influence cellular uptake .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining regioselectivity?

Industrial-scale production often employs continuous flow reactors to enhance heat and mass transfer, minimizing side reactions like over-halogenation. Catalytic systems (e.g., palladium for Suzuki coupling) can improve selectivity for the 3,5-difluoro positions. Process analytical technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time .

Q. What mechanistic insights explain the compound’s potential enzyme inhibition properties?

The electron-withdrawing fluorine atoms and amino group create a polarized aromatic system, enabling competitive inhibition at enzyme active sites. For example, analogs of this compound disrupt bacterial dihydrofolate reductase (DHFR) by mimicking the transition state of folate binding. Molecular docking studies suggest hydrogen bonding between the amino group and conserved aspartate residues .

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity, and what structure-activity relationship (SAR) trends emerge?

Replacing bromine with chlorine at the 4-position (as in 4-amino-3,5-dichloro-2-hydroxybenzoic acid) enhances lipophilicity, improving blood-brain barrier penetration in neuropharmacological models . Conversely, esterification of the carboxylic acid group (e.g., methyl esters) reduces cytotoxicity while retaining antimicrobial activity . Quantitative SAR (QSAR) models highlight the importance of Hammett sigma constants for predicting substituent effects on reactivity .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. neuroprotective effects)?

Discrepancies often arise from assay-specific conditions (e.g., bacterial strain variability) or impurities in synthesized batches. Rigorous batch-to-batch HPLC validation and standardized minimum inhibitory concentration (MIC) protocols are recommended. For neuroprotective studies, ensure assays account for metabolites, as the parent compound may act as a prodrug .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies, and how can reproducibility be improved?

Yield discrepancies (e.g., 94% in one study vs. 70–80% in others) may stem from differences in catalyst purity or reaction scaling. Reproducibility requires strict control of anhydrous conditions (critical for nitration steps) and use of freshly distilled solvents. Collaborative inter-laboratory validation using shared reference standards is advised .

Q. How can conflicting reports about solubility in aqueous vs. organic solvents be reconciled?

While the compound is DMSO-soluble, conflicting aqueous solubility data may reflect pH-dependent ionization. Buffered solubility assays (e.g., shake-flask method at pH 7.4) clarify this. Computational models like COSMO-RS predict solubility trends based on electronic parameters .

Methodological Recommendations

- Synthetic Protocols : Prioritize reflux methods with H₂SO₄ for high yields .

- Characterization : Combine NMR (¹H/¹³C, 2D correlations) with HRMS for unambiguous structural confirmation .

- Biological Assays : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to distinguish direct effects from artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.